2-アミノ-1-(m-トリル)エタノール

概要

説明

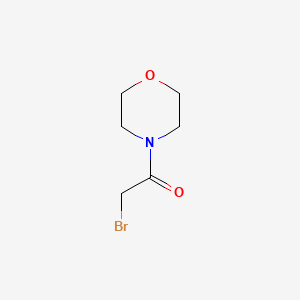

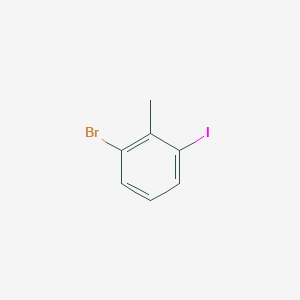

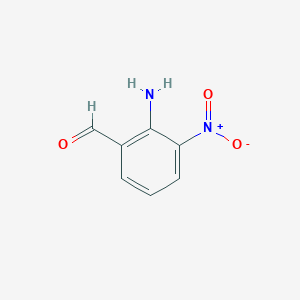

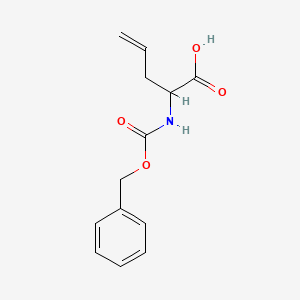

2-Amino-1-(m-tolyl)ethanol, also known as 2-Amino-1-(3-methylphenyl)ethanol, is an organic compound that belongs to the family of amino alcohols. It is related to ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 .

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-1-(m-tolyl)ethanol often involves the use of Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . In a study, random amino-alcohol-based poly(ester amide)s were synthesized using adipic acid and differently substituted amino-alcohols .Molecular Structure Analysis

The molecular structure of 2-Amino-1-(m-tolyl)ethanol involves an amino group (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The tolyl group in the compound is an aryl group related to toluene, with the general formula CH3C6H4−R .Chemical Reactions Analysis

Tolyl groups, which are part of the 2-Amino-1-(m-tolyl)ethanol structure, are often functionalized into compounds through Williamson etherification or C-C coupling reactions . Ethanolamine, a related compound, can undergo various reactions, including oxidation to form ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .科学的研究の応用

ピロールジスルフィドの合成

2-アミノ-1-(m-トリル)エタノール: ペプチド、天然物、医薬品分子における基本的な骨格であるピロールジスルフィドの合成に使用できます。 β-ケトチオアミドとシアノ酢酸エチルを基質とし、リパーゼを触媒として用いるピロールジスルフィドの合成のためのグリーンで効率的な方法が開発されました 。このアプローチは、グリーンケミストリーの現在の研究方向に沿っており、環境に優しい生触媒プロセス開発に貢献しています。

CO2の捕捉と隔離

環境科学の分野では、2-アミノ-1-(m-トリル)エタノールは、CO2の捕捉と隔離に使用される水性混合アミン系の成分となる可能性があります。 これらのシステムは、産業プロセスからのCO2排出を捕捉することにより、気候変動の課題に対処するために不可欠です 。この化合物は、これらのシステムにおける役割を果たし、より効率的かつ毒性の低いCO2吸収方法の開発に役立ちます。

有機合成

この化合物は、官能基のために有機合成において汎用性の高い中間体として役立ちます。カルボニル基により求核攻撃を受け、様々なヘテロ環化合物を形成できます。 さらに、チオアミド基は合成変換に関与できます .

バイオマスの解体

2-アミノ-1-(m-トリル)エタノール: バイオマス前処理のために他の溶媒と組み合わせて使用できます。このプロセスは、バイオ燃料やその他のバイオ製品の生産に不可欠です。 この化合物の特性により、リグニンの除去速度を改善し、グルコースの収率を高めることができます。これは、バイオマス処理における重要なステップです .

グリーンケミストリー

グリーンケミストリーにおけるこの化合物の用途は重要です。これは、毒性のある試薬や環境に悪影響を与える反応条件を使用せずに、重要な化学骨格を合成するための経路を提供します。 これは、持続可能で環境に優しい化学プロセスに向けた世界的な取り組みと一致しています .

酵素工学

酵素工学では、2-アミノ-1-(m-トリル)エタノールは、リパーゼなどの酵素の触媒的 promiscuityを調査するために使用できます。 この研究は、化学合成における酵素の新しい用途につながる可能性があり、複雑な分子の新しい生産経路を開く可能性があります .

Safety and Hazards

作用機序

Mode of Action

It contains both a primary amine and a primary alcohol, which suggests that it could participate in a variety of chemical reactions . For instance, primary amines can undergo nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds, such as ethanol, are known to be metabolized in the liver through several enzymatic pathways, including alcohol dehydrogenase and cytochrome p450 enzyme cyp2e1 .

生化学分析

Biochemical Properties

2-Amino-1-(m-tolyl)ethanol plays a significant role in biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The interactions of 2-Amino-1-(m-tolyl)ethanol with these enzymes and proteins are crucial for its role in various metabolic pathways .

Cellular Effects

2-Amino-1-(m-tolyl)ethanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neuronal function. Additionally, 2-Amino-1-(m-tolyl)ethanol can impact the expression of genes related to cell growth and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of 2-Amino-1-(m-tolyl)ethanol involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonding and other non-covalent interactions, leading to changes in their conformation and activity. For example, 2-Amino-1-(m-tolyl)ethanol can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(m-tolyl)ethanol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 2-Amino-1-(m-tolyl)ethanol has been observed to affect cellular function, including alterations in cell growth and metabolism. These temporal effects are important for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(m-tolyl)ethanol vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, 2-Amino-1-(m-tolyl)ethanol can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

2-Amino-1-(m-tolyl)ethanol is involved in various metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols to aldehydes and further to carboxylic acids. These interactions can affect metabolic flux and the levels of metabolites in cells, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Amino-1-(m-tolyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 2-Amino-1-(m-tolyl)ethanol within tissues can affect its biological activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-1-(m-tolyl)ethanol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular function. The localization of 2-Amino-1-(m-tolyl)ethanol within these compartments can impact its activity and interactions with other biomolecules, highlighting its role in cellular processes .

特性

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZOTKNVCPHART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541880 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-88-6 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。